molecular formula C15H13Br2N3O4 B10888184 (1E)-1-(2,3-dibromo-4,5-dimethoxybenzylidene)-2-(4-nitrophenyl)hydrazine

(1E)-1-(2,3-dibromo-4,5-dimethoxybenzylidene)-2-(4-nitrophenyl)hydrazine

Cat. No.: B10888184
M. Wt: 459.09 g/mol
InChI Key: IPMIESVXTNILDM-QGMBQPNBSA-N
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Description

2,3-Dibromo-4,5-dimethoxybenzaldehyde 1-(4-nitrophenyl)hydrazone is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of bromine, methoxy, and nitrophenyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dibromo-4,5-dimethoxybenzaldehyde 1-(4-nitrophenyl)hydrazone typically involves the reaction of 2,3-dibromo-4,5-dimethoxybenzaldehyde with 4-nitrophenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-4,5-dimethoxybenzaldehyde 1-(4-nitrophenyl)hydrazone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2,3-Dibromo-4,5-dimethoxybenzaldehyde 1-(4-nitrophenyl)hydrazone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,3-dibromo-4,5-dimethoxybenzaldehyde 1-(4-nitrophenyl)hydrazone involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their structure and function. This interaction can lead to the inhibition of enzymatic activity or the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dibromo-4,5-dimethoxybenzaldehyde 1-(4-nitrophenyl)hydrazone is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C15H13Br2N3O4

Molecular Weight

459.09 g/mol

IUPAC Name

N-[(E)-(2,3-dibromo-4,5-dimethoxyphenyl)methylideneamino]-4-nitroaniline

InChI

InChI=1S/C15H13Br2N3O4/c1-23-12-7-9(13(16)14(17)15(12)24-2)8-18-19-10-3-5-11(6-4-10)20(21)22/h3-8,19H,1-2H3/b18-8+

InChI Key

IPMIESVXTNILDM-QGMBQPNBSA-N

Isomeric SMILES

COC1=C(C(=C(C(=C1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-])Br)Br)OC

Canonical SMILES

COC1=C(C(=C(C(=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-])Br)Br)OC

Origin of Product

United States

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